molecular formula C10H10N2O3 B8669074 Methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No. B8669074
M. Wt: 206.20 g/mol
InChI Key: HTUHAFLQGOFGMS-UHFFFAOYSA-N
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Patent
US06583141B1

Procedure details

) A solution of N,N-diethylethanamine (0.544 mol) in ethanol (600 ml) was added dropwise to a stirred suspension of N-hydroxy-3-pyridinecarboximidoyl chloride (0.259 mol) and methyl 2-propenoate (1.295 mol) in ethanol (1500 ml) over a period of 1 hour. The reaction mixture was stirred for 1 hour at RT. The reaction mixture was evaporated. The residue was mixed with diethyl ether and filtered. The organic layer was separated, washed three times with water, separated again, dried (MgSO1), filtered and left overnight. Partial crystallization occurred on overnight standing. The crystals were filtered and dried and the filtrate was evaporated, yielding 52.6 g (98%) of (±)-methyl 4,5-dihydro-3-(3-pyridinyl)-5-isoxazolecarboxylate (interm. 1).
Quantity
0.544 mol
Type
reactant
Reaction Step One
Quantity
0.259 mol
Type
reactant
Reaction Step One
Quantity
1.295 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[OH:8][N:9]=[C:10](Cl)[C:11]1[CH:12]=[N:13][CH:14]=[CH:15][CH:16]=1.[C:18]([O:22][CH3:23])(=[O:21])[CH:19]=[CH2:20]>C(O)C>[N:13]1[CH:14]=[CH:15][CH:16]=[C:11]([C:10]2[CH2:20][CH:19]([C:18]([O:22][CH3:23])=[O:21])[O:8][N:9]=2)[CH:12]=1

Inputs

Step One
Name
Quantity
0.544 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.259 mol
Type
reactant
Smiles
ON=C(C=1C=NC=CC1)Cl
Name
Quantity
1.295 mol
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated
ADDITION
Type
ADDITION
Details
The residue was mixed with diethyl ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
separated again
CUSTOM
Type
CUSTOM
Details
dried (MgSO1)
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Partial crystallization
WAIT
Type
WAIT
Details
occurred on overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The crystals were filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NOC(C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 52.6 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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